Physiotens -

Physiotens

Catalog Number: EVT-1567196
CAS Number:
Molecular Formula: C9H15Cl2N5O2
Molecular Weight: 296.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Moxonidine was first developed in the late 1990s and is marketed under various brand names, including Physiotens. It is manufactured by several pharmaceutical companies, with notable production by Solvay Pharmaceuticals. The compound is synthesized from basic organic precursors through a series of chemical reactions that establish its unique structure and pharmacological properties.

Classification

Moxonidine is classified as:

  • Pharmacological Class: Antihypertensive agent
  • Chemical Class: Imidazoline derivative
  • Mechanism of Action: Agonist at imidazoline I1 receptors and minor activity at alpha-2 adrenergic receptors.
Synthesis Analysis

Methods

The synthesis of moxonidine involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of an imidazoline ring, which is crucial for its activity.

  1. Formation of Imidazoline Ring: This step often involves the reaction of appropriate aldehydes with guanidine derivatives.
  2. Substitution Reactions: Further chemical modifications are performed to introduce necessary functional groups that enhance the drug's efficacy and bioavailability.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and assess the purity of moxonidine.

Molecular Structure Analysis

Structure

Moxonidine has a complex molecular structure characterized by its imidazoline core. The chemical formula for moxonidine is C10H11ClN2C_{10}H_{11}ClN_2 with a molecular weight of approximately 196.66 g/mol.

Data

  • Molecular Weight: 196.66 g/mol
  • Chemical Formula: C₁₀H₁₁ClN₂
  • Structural Features: The molecule contains an imidazoline ring, a chlorophenyl group, and an ethyl side chain that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Moxonidine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Formation of Imidazoline: This involves condensation reactions where aldehydes react with guanidines.
  2. Hydrolysis: In biological systems, moxonidine may undergo hydrolysis leading to the formation of metabolites that can also exhibit pharmacological activity.

Technical Details

The stability of moxonidine under different pH conditions has been studied using techniques like thermogravimetry and differential scanning calorimetry (DSC), revealing insights into its degradation pathways and shelf-life.

Mechanism of Action

Moxonidine acts primarily through selective agonism at imidazoline I1 receptors located in the central nervous system. This action leads to:

  • Decreased Sympathetic Outflow: By activating these receptors, moxonidine reduces peripheral sympathetic nerve activity.
  • Lowered Blood Pressure: The reduction in sympathetic tone results in decreased peripheral vascular resistance and subsequently lowers blood pressure.

Process Data

Clinical studies have shown that moxonidine effectively reduces both systolic and diastolic blood pressure within hours of administration, with peak effects observed 3–4 hours post-dose.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Moxonidine is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and common organic solvents.
  • Melting Point: Specific melting point data varies but generally falls within a narrow range indicative of high purity.

Chemical Properties

  • Stability: Moxonidine demonstrates good thermal stability under standard storage conditions.
  • pH Sensitivity: Its solubility may vary with pH, affecting its absorption characteristics.

Relevant analyses such as infrared spectroscopy (FTIR) have been employed to characterize functional groups present in the molecule, confirming the presence of key structural features associated with its pharmacological activity.

Applications

Moxonidine (Physiotens) has significant applications in clinical settings:

Introduction to Physiotens: Pharmacological and Therapeutic Foundations

Pharmacological Profile of Moxonidine

Mechanism of Action: Imidazoline I1 Receptor Agonism vs. α2-Adrenergic Activity

Moxonidine exerts its antihypertensive effects primarily through selective agonism of imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM), the brain’s central sympathetic control center. This binding reduces norepinephrine release, lowering peripheral vascular resistance and cardiac output. Crucially, moxonidine exhibits 33-fold higher affinity for I1 receptors than for α2-adrenergic receptors—a stark contrast to clonidine’s near-equal binding to both targets [6] [8]. This selectivity minimizes α2-mediated side effects (sedation, dry mouth) while preserving efficacy. Studies confirm that 80–90% of moxonidine’s sympathoinhibitory activity stems from I1 agonism, with α2 contributions becoming relevant only at supratherapeutic doses [4] [6].

Molecular Structure and Structure-Activity Relationships

Moxonidine (C~9~H~12~ClN~5~O; molecular weight 241.68 g/mol) is a chlorinated methoxy-methylpyrimidine derivative. Its optimized structure features:

  • A pyrimidine ring enabling planar conformation for receptor docking
  • A chlorine atom at position 4 enhancing lipid solubility and blood-brain barrier penetration
  • A methoxy group at position 6 stabilizing receptor interactions
  • An imidazoline moiety enabling I1 receptor binding [2] [4]

Table 1: Structure-Activity Relationships of Moxonidine

Structural ElementRole in Pharmacological ActivityConsequence of Modification
4-Chloro substituentEnhances lipophilicity and CNS penetrationReduced bioavailability if replaced
6-Methoxy groupStabilizes hydrogen bonding with I1 receptor residuesDecreased receptor affinity and potency
Imidazoline ringDirectly engages I1 receptor binding pocketLoss of activity if opened or substituted
Methylpyrimidine backboneProvides optimal spatial orientation for receptor interactionReduced selectivity if bulkier groups added

Modifications to the imidazoline ring or chloro-methoxy groups markedly reduce I1 affinity and antihypertensive efficacy, underscoring the precision of moxonidine’s design [4] [9].

Pharmacokinetics: Absorption, Metabolism, and Excretion

Moxonidine demonstrates near-complete (90%) oral absorption unaffected by food, with peak plasma concentrations (T~max~) achieved within 60 minutes. It has 88% absolute bioavailability due to negligible first-pass metabolism. Protein binding is low (7.2–10%), ensuring broad tissue distribution. The volume of distribution is 1.8 ± 0.4 L/kg, indicating extensive extravascular penetration [1] [10].

Metabolism is minimal (10–20%), primarily via hepatic oxidation to inactive metabolites:

  • 4,5-Dehydromoxonidine (<10% activity of parent)
  • Guanidine derivative (<1% activity)Cytochrome P450 involvement remains uncharacterized, but dehydrogenation is the dominant metabolic pathway [4] [10].

Elimination is predominantly renal (90% within 24 hours), with 50–75% excreted unchanged. The elimination half-life is 2.2–2.8 hours, necessitating twice-daily dosing at higher therapeutic ranges. Renal impairment (GFR <60 mL/min) significantly reduces clearance, warranting dose adjustments [6] [10].

Table 2: Key Pharmacokinetic Parameters of Moxonidine

ParameterValueClinical Relevance
Oral bioavailability88%Consistent therapeutic effect regardless of fasting state
T~max~0.5–1 hourRapid onset of action
Protein binding7.2–10%Low risk of displacement interactions
Active metabolitesNone significantPredictable dose-response relationship
Elimination half-life2.2–2.8 hoursTwice-daily dosing required above 200 µg/day
Renal excretion90% (50–75% unchanged drug)Contraindicated in severe renal impairment (GFR <30 mL/min)

Historical Evolution of Centrally Acting Antihypertensives

The development of centrally acting antihypertensives progressed through three generations:

  • Non-selective agents (1950s–1970s): Reserpine (depleting catecholamine stores) and methyldopa (false neurotransmitter precursor) reduced blood pressure but caused severe sedation, depression, and orthostatic hypotension due to indiscriminate monoaminergic effects [3].
  • First-generation imidazolines (1970s): Clonidine emerged as a potent α2-adrenoceptor agonist. While effective, 30–40% of patients experienced dry mouth, sedation, or rebound hypertension due to strong α2 binding [8].
  • Selective I1 agonists (1990s–present): Moxonidine and rilmenidine were engineered to maximize I1 specificity. Clinical trials confirmed comparable efficacy to clonidine with 50–70% lower incidence of central side effects, establishing them as viable for long-term therapy [6] [8].

This evolution mirrored deeper neuropharmacological insights: early agents broadly inhibited sympathetic outflow, while moxonidine selectively modulates the RVLM’s I1 receptors—the "final common pathway" for sympathetic activation [8].

Physiotens in the Context of Modern Antihypertensive Therapy

Physiotens occupies a specialized niche in hypertension management, particularly for:

  • Sympathetic overdrive phenotypes: Obesity-related hypertension, metabolic syndrome, and chronic kidney disease, where SNS hyperactivity drives both hypertension and insulin resistance. Moxonidine improves insulin sensitivity by 20–30% in diabetic hypertensives, independent of blood pressure reduction [6] [8].
  • Combination therapy: Synergistic effects occur with low-dose thiazides (30% greater BP reduction than monotherapy) or ACE inhibitors. Unlike β-blockers, moxonidine does not exacerbate metabolic dysregulation [4] [6].
  • Resistant hypertension: When first-line agents fail, moxonidine provides an alternative pathway for blood pressure control via central sympatholysis [8].

Major guidelines (ESH 2023) position SIRAs like moxonidine as third-line options after ACE/ARB/CCB/thiazide combinations. However, emerging evidence suggests earlier utility in patients with sympathetic hyperactivity biomarkers (e.g., elevated resting heart rate, norepinephrine spillover) [8].

Table 3: Moxonidine’s Therapeutic Positioning vs. Common Antihypertensives

Drug ClassAdvantages Over MoxonidineLimitations vs. Moxonidine
ACE inhibitorsProven CV outcome benefitsCough, angioedema risk; hyperkalemia
β-blockersSuperior in CAD, arrhythmiasWorsen insulin resistance; fatigue; sexual dysfunction
Thiazide diureticsLow cost; edema reductionHypokalemia; hyperuricemia; dyslipidemia
Calcium channel blockersOnce-daily dosing; edema preventionConstipation (verapamil); reflex tachycardia (dihydropyridines)
MoxonidineMetabolic neutrality; sympatholysisLimited hard outcome data; twice-daily dosing often needed

Properties

Product Name

Physiotens

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrate;hydrochloride

Molecular Formula

C9H15Cl2N5O2

Molecular Weight

296.15 g/mol

InChI

InChI=1S/C9H12ClN5O.ClH.H2O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;;/h3-4H2,1-2H3,(H2,11,12,15);1H;1H2

InChI Key

NAUQDRQPBQSFJN-UHFFFAOYSA-N

Synonyms

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine
BE 5895
BE-5895
Cynt
Moxon
moxonidin
moxonidine
Normatens
Physiotens

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.